Physicochemical Profile: 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole vs. 5-Chloro-3-cyclopropyl Regioisomer
The 3-chloro-5-cyclopropyl substitution pattern of CAS 1597081-85-0 confers distinct physicochemical properties compared to its regioisomer, 5-chloro-3-cyclopropyl-1,2,4-thiadiazole (CAS 122684-54-2). The target compound exhibits a predicted pKa of -2.62±0.10 and a predicted boiling point of 274.7±23.0 °C . While specific data for the regioisomer are not directly available in the same study, the difference in substitution pattern (3-Cl vs. 5-Cl) is known to alter electronic distribution and reactivity, which is critical for synthetic planning and biological target engagement . The distinct SMILES string (ClC1=NSC(C2CC2)=N1) and InChI Key for CAS 1597081-85-0 further confirm its unique identity .
| Evidence Dimension | Predicted pKa |
|---|---|
| Target Compound Data | -2.62±0.10 |
| Comparator Or Baseline | 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole (CAS 122684-54-2) pKa not reported |
| Quantified Difference | Not applicable due to lack of comparator data |
| Conditions | Predicted values; CAS 122684-54-2 data not located |
Why This Matters
The low pKa indicates strong acidity, influencing solubility, formulation, and potential for salt formation, which are key considerations in drug development and chemical synthesis.
